2-Chloro-5-nitroaniline

Overview

Description

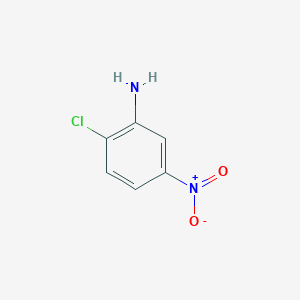

2-Chloro-5-nitroaniline (C₆H₅ClN₂O₂, molecular weight: 172.57 g/mol) is a substituted aromatic amine featuring a chlorine atom at the ortho position (C2) and a nitro group at the meta position (C5) relative to the amino group (C1) . The molecule adopts a nearly planar conformation, stabilized by intramolecular hydrogen bonds (N—H⋯O and N—H⋯N) that contribute to its thermal stability (decomposition above 200°C) and dielectric properties .

This compound serves as a key intermediate in pharmaceuticals (e.g., bendamustine hydrochloride), agrochemicals, and dyes . Its electron-withdrawing nitro and chlorine groups enhance electrophilic substitution reactivity, enabling diverse synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroaniline typically involves the nitration of 2-chloroaniline. The process begins with the chlorination of aniline to produce 2-chloroaniline, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and minimizes the risk of side reactions. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-5-nitroaniline.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Hydroxide ions, aqueous medium.

Oxidation: Nitric acid, sulfuric acid.

Major Products:

Reduction: 2-Chloro-5-aminoaniline.

Substitution: 2-Hydroxy-5-nitroaniline.

Oxidation: 2-Chloro-5-nitrosoaniline.

Scientific Research Applications

Organic Chemistry

2-Chloro-5-nitroaniline serves as an essential intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments: It is used to produce colorants for textiles and other materials.

- Pharmaceuticals: The compound is a precursor for synthesizing drugs, particularly those targeting specific biological pathways .

Biological Studies

The compound has been investigated for its biochemical interactions:

- Enzyme Inhibition Studies: Research indicates that it can inhibit certain enzymes, which may be beneficial in developing therapeutic agents for diseases like cancer. For instance, it has been shown to affect cell proliferation by altering cellular signaling pathways .

- Microbial Degradation Studies: Certain bacteria can metabolize this compound, showcasing its potential environmental impact and the role of microorganisms in bioremediation efforts .

Industrial Applications

In industrial settings, this compound is utilized in:

- Agrochemicals Production: It is involved in synthesizing herbicides and pesticides .

- Rubber Chemicals: The compound serves as an intermediate in producing rubber additives and accelerators .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound interacts with flavin-dependent monooxygenase, leading to the production of 4-amino-3-chlorophenol. This interaction highlights its significance in drug metabolism and enzyme inhibition research.

Case Study 2: Biodegradation

Research identified Cupriavidus sp. strain CNP-8 as a bacterium capable of utilizing this compound as a sole carbon and nitrogen source. This finding is crucial for developing bioremediation strategies for contaminated environments .

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to donate and accept electrons also plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Chloro-2-nitroaniline (CAS 1635-61-6)

- Structure : Chlorine at C5, nitro at C2.

- Reactivity : The nitro group at C2 directs electrophilic attacks differently, influencing its utility in synthesizing heterocycles like benzofuroxans .

4-Chloro-3-nitroaniline (4Cl3NA)

- Structure : Chlorine at C4, nitro at C3.

- Applications : Forms co-crystals with caffeine, exhibiting distinct hydrogen-bonding networks compared to 2-chloro-5-nitroaniline. These differences impact mechanical properties (e.g., hardness) and solubility .

Substituent Variants

2-Fluoro-5-nitroaniline (2F5NA)

- Structure : Fluorine replaces chlorine at C2.

2-Nitroaniline

- Structure : Lacks the chlorine substituent.

- Properties : Melting point (70–74°C) is significantly lower than this compound (118–120°C), highlighting chlorine’s role in enhancing lattice stability .

Physical and Chemical Properties Comparison

Notes:

Biological Activity

2-Chloro-5-nitroaniline (C6H5ClN2O2) is a chlorinated nitroaromatic compound that has garnered attention due to its biological activity and potential environmental impact. This article explores its biological properties, degradation mechanisms, and implications for health and ecology.

This compound is characterized by the presence of both chloro and nitro functional groups, which contribute to its reactivity and toxicity. It is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. The compound is known for its stability in various environmental conditions, which raises concerns regarding its persistence and bioaccumulation.

Toxicity

Research indicates that this compound exhibits significant toxicity towards various organisms. In studies involving aquatic species, it has been shown to cause cellular damage and affect growth rates. For instance, its toxicity was evaluated in rat models, where it was identified as a mutagenic compound, suggesting potential risks to human health through environmental exposure .

Biodegradation

The biodegradation of this compound has been studied extensively due to its environmental implications. Certain bacterial strains have demonstrated the ability to degrade this compound effectively. For example, strain CNP-8 can utilize this compound as a sole carbon and nitrogen source, indicating its potential for bioremediation applications. The degradation process involves several enzymatic reactions leading to the formation of less harmful metabolites .

Table 1: Biodegradation Kinetics of this compound

| Concentration (mM) | Time for Complete Degradation (h) | Maximum Degradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | - |

| 0.5 | 54 | - |

| 0.6 | 90 | - |

The study demonstrated that higher concentrations of this compound lead to a prolonged lag phase in microbial degradation, indicating toxicity that inhibits bacterial growth .

The degradation pathway of this compound involves the reduction of the nitro group to form hydroxylamine intermediates, which are subsequently transformed into less toxic compounds through ring cleavage reactions . The enzymes involved include nitroreductases and dioxygenases that facilitate these transformations.

Enzymatic Pathways

- Nitroreductase Activity : This enzyme catalyzes the reduction of nitro groups to hydroxylamines.

- Dioxygenase Activity : Responsible for ring cleavage, leading to further breakdown of the compound into simpler molecules.

Environmental Impact

Due to its persistence in the environment, this compound poses a risk to aquatic ecosystems. Its presence in river sediments has been documented, with studies showing a biodegradation rate of approximately 0.07 hr^-1 in natural water systems . This highlights the need for effective monitoring and remediation strategies.

Case Studies

Several case studies have explored the effects of this compound on microbial communities in contaminated environments:

- Study on Aquatic Microbial Communities : A study revealed that exposure to this compound altered the composition of microbial communities in freshwater ecosystems, leading to reduced biodiversity .

- Bioremediation Trials : Field trials using strain CNP-8 demonstrated successful degradation of this compound in contaminated sites, showcasing the potential for bioremediation strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-chloro-5-nitroaniline?

- Methodological Answer : The compound is typically synthesized via nitration and selective reduction of 4-nitroaniline. Recrystallization from methanol yields high-purity crystals (≥95%) suitable for structural studies . For bulk crystal growth, the vertical Bridgman technique optimizes parameters such as ampoule geometry (cone angle: 60°), temperature gradients (40–60°C/cm), and controlled nucleation rates to minimize defects .

Q. How can solubility data guide solvent selection for crystallization or reaction optimization?

- Methodological Answer : Solubility in 12 solvents (e.g., NMP, acetone, ethanol) follows the order: NMP > acetone > 2-butanone > ethyl acetate > toluene > ethanol > methanol. Thermodynamic models (modified Apelblat equation, Wilson model) correlate solubility with temperature, enabling prediction of ideal solvents for recrystallization (e.g., methanol for high-temperature solubility) . Table 1 : Solubility (mole fraction, ×10⁻⁴) at 298 K:

| Solvent | Solubility |

|---|---|

| NMP | 12.3 |

| Methanol | 2.1 |

| Ethyl acetate | 6.7 |

Q. What spectroscopic techniques confirm the molecular structure and functional groups?

- Methodological Answer :

- Single-crystal XRD : Confirms monoclinic structure (space group P2₁/n or P2₁/c), bond lengths (C–Cl: 1.737 Å, C–N: 1.465 Å), and near-planar geometry (max. deviation: 0.107 Å) .

- FT-IR : Identifies N–H stretching (3350–3450 cm⁻¹), nitro group vibrations (1520 cm⁻¹ asymmetric, 1340 cm⁻¹ symmetric), and C–Cl peaks (750 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : N–H⋯O (2.89 Å) and N–H⋯N (3.12 Å) hydrogen bonds form a 3D network. Hirshfeld surface analysis quantifies contributions: H⋯O (25%), H⋯Cl (15%), and π–π stacking (Cg–Cg distance: 3.74 Å). These interactions are critical for thermal stability (decomposition onset: 220°C) .

Q. What experimental and computational challenges arise in determining pKa values for nitroaniline derivatives?

- Methodological Answer : In concentrated H₂SO₄, extrapolation to zero acid concentration introduces errors due to HSO₄⁻ dissociation. Linear regression (correlation coefficient: 0.932) overestimates pKa by ~0.5 units. Computational methods (DFT with SMD solvation) improve accuracy but require calibration against experimental UV-Vis titration data .

Q. How can kinetic parameters from thermal analysis guide safe handling and storage?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

- Stage 1 (220–300°C): Loss of NO₂ (ΔH = 98 kJ/mol).

- Stage 2 (300–450°C): Cleavage of C–Cl bonds (Eₐ = 120 kJ/mol via Kissinger method).

Storage below 25°C in inert atmospheres prevents premature degradation .

Q. What strategies resolve contradictions in crystallographic data refinement?

- Methodological Answer : Discrepancies in hydrogen atom positioning (e.g., NH₂ groups) are addressed via:

- Independent refinement : Isotropic displacement parameters for H atoms.

- Constraints : Aromatic H atoms fixed at C–H = 0.95 Å.

- Validation tools (e.g., PLATON ADDSYM) detect missed symmetry elements, reducing R1 to <0.03 .

Q. How does microhardness testing inform mechanical stability in single crystals?

- Methodological Answer : Vickers microhardness (50–150 MPa) shows an indentation size effect (ISE). Load-dependent hardness (Hᵥ = 1.89 P⁰.⁷²) correlates with dislocation density (5.6 × 10¹² m⁻²), critical for applications in nonlinear optics .

Q. Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary across studies?

- Resolution : Discrepancies arise from solvent effects (e.g., H₂SO₄ vs. aqueous buffers) and extrapolation methods. UV-Vis spectroscopy in buffered solutions (pH 2–12) with ionic strength correction (Debye-Hückel) provides more reliable data (pKa = 1.2 ± 0.1) .

Q. How to reconcile differences in reported crystal lattice parameters?

Properties

IUPAC Name |

2-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIXNFOTNVKIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038827 | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Gold colored powder; [MSDSonline] | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone, ether, ethanol, acetic acid | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg] | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from petroleum ether | |

CAS No. |

6283-25-6 | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO198891S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

121 °C | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.